PX-316

Catalog No.
S548414
CAS No.
253440-95-8
M.F
C28H57O10P
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PX-316

CAS Number

253440-95-8

Product Name

PX-316

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate

Molecular Formula

C28H57O10P

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1

InChI Key

GJZGRYXGQBWBEB-AVMFAVRISA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

solubility

Soluble in DMSO

Synonyms

1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol, 1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol, 3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate), OMDPI, PX 316, PX-316, PX316 cpd, SH-5 inositol phosphate

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC

The exact mass of the compound Omdpi is 584.36893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 710297. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Inositol - Inositol Phosphates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PX-316, also known as Copper(I) N,N'-di-sec-butylacetamidinate, is a dimeric copper(I) amidinate complex designed for high-performance vapor deposition applications such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). [REFS-1, REFS-2] Its molecular structure, featuring sec-butyl groups, provides a unique combination of volatility, thermal stability, and a low melting point, which are critical parameters for reproducible deposition of high-purity, conformal copper films. [1] This compound is a key precursor in the fabrication of copper interconnects and seed layers in microelectronics, where precise film thickness and minimal contamination are essential. [3]

Substituting PX-316 with other copper precursors, even closely related amidinates or common β-diketonates like Cu(hfac)₂, is often unfeasible without extensive process re-optimization. The alkyl groups (e.g., sec-butyl in PX-316) on the amidinate ligand directly control the precursor's melting point, volatility, and thermal stability. [1] A change from sec-butyl to isopropyl or n-propyl groups alters these properties, directly impacting the vapor pressure and the required source temperature for stable and reproducible vapor delivery. [REFS-1, REFS-2] This non-interchangeability means that a process optimized for PX-316's unique liquid-source delivery and reactivity profile will likely yield films with different growth rates, purity, and morphology if a different precursor is used. [2]

Superior Processability: Liquid-Source Evaporation for Reproducible Vapor Delivery

PX-316 possesses a melting point of 77 °C, which is lower than typical ALD/CVD source vaporization temperatures of 90–120 °C. [1] This allows the compound to be evaporated from a stable liquid state, in contrast to many other precursors that sublime from a solid. Evaporation from a liquid provides a more reproducible and controllable vapor transport, as it avoids issues with decreasing surface area and particle transport common with solid sources. [1]

Evidence DimensionMelting Point & Source State
Target Compound Data77 °C (Melts before evaporation)
Comparator Or BaselineSolid-source precursors (e.g., many other metal amidinates or β-diketonates) which sublime directly from solid state.
Quantified DifferenceEnables stable liquid-source delivery, a significant process advantage over solid-source sublimation.
ConditionsStandard ALD/CVD precursor heating and delivery.

This ensures consistent precursor flux to the deposition chamber, leading to higher run-to-run reproducibility and better film uniformity.

Optimized Volatility and Thermal Stability Window for High-Purity Films

Thermogravimetric analysis (TGA) shows PX-316 has a well-defined volatility and stability profile suitable for vapor deposition. The temperature at which 50% of the sample has evaporated (T₁/₂) is 233 °C. [1] Importantly, it leaves less than 1% non-volatile residue, indicating high thermal stability during vaporization and minimizing particle-related defects in the resulting film. This compares favorably to less stable precursors that may decompose in the source, leading to process drift and film contamination. [1]

Evidence DimensionThermal Stability (TGA)
Target Compound Data<1% non-volatile residue
Comparator Or BaselineGeneral requirement for ALD/CVD precursors; compounds with >1% residue are less suitable.
Quantified DifferencePX-316 meets the stringent <1% residue requirement, confirming its suitability for high-purity deposition processes.
ConditionsRamped TGA at 10 K/min.

High thermal stability ensures the precursor vapor is delivered intact to the substrate, which is critical for achieving pure copper films with low carbon and oxygen content (<1 atom %). [1]

Demonstrated Performance in Saturated, Self-Limiting ALD Growth

In ALD processes using H₂ as the reducing agent, PX-316 demonstrates ideal self-limiting behavior. On Al₂O₃ substrates, the growth per cycle (GPC) saturates at a constant value of approximately 0.9 Å/cycle at sufficient precursor exposure. [1] This predictable, saturated growth is the hallmark of a true ALD process, enabling precise, atomic-level thickness control. This contrasts with CVD-like behavior from less reactive or less stable precursors, which can lead to non-conformal films and poor thickness control, especially in high-aspect-ratio structures. [2]

Evidence DimensionSaturated ALD Growth Rate
Target Compound Data~0.9 Å/cycle (on Al₂O₃)
Comparator Or BaselineIdeal ALD behavior requires a flat, saturated growth plateau. Non-ideal precursors may show continuous, non-saturating growth (CVD behavior).
Quantified DifferenceAchieves a stable, saturated growth rate, confirming its suitability for high-precision ALD.
ConditionsALD on Al₂O₃ substrates with H₂ reducing agent.

This enables the deposition of highly conformal and uniform copper seed layers inside deep trenches and vias, a critical requirement for advanced semiconductor interconnects. [REFS-1, REFS-3]

Fabrication of Copper Seed Layers for Damascene Interconnects

The demonstrated ability of PX-316 to deposit ultrathin, continuous, and smooth copper films via a true ALD process makes it a prime candidate for creating seed layers for electroplating in advanced microelectronics. [1] Its liquid-source delivery ensures the process stability required for high-volume manufacturing of copper interconnects in deep, high-aspect-ratio trenches and vias. [REFS-1, REFS-2]

Low-Temperature Deposition on Thermally Sensitive Substrates

PX-316, when paired with a reactive co-reactant like hydrogen plasma, can enable copper ALD at temperatures below 100 °C. [3] This low-temperature capability is critical for applications involving thermally sensitive substrates, such as flexible electronics or advanced packaging, where higher process temperatures would cause damage or degradation.

Conformal Coating of Complex 3D Nanostructures

The self-limiting surface chemistry of PX-316 ensures excellent conformality, which is essential for uniformly coating complex, three-dimensional nanostructures. [1] This is valuable in applications such as catalysis, plasmonics, and through-silicon vias (TSVs) where complete and even coverage of all surfaces is a primary requirement for device function.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

584.36893501 g/mol

Monoisotopic Mass

584.36893501 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4402R6R78D

Dates

Last modified: 02-18-2024
1: Busch F, Mobasheri A, Shayan P, Lueders C, Stahlmann R, Shakibaei M. Resveratrol modulates interleukin-1β-induced phosphatidylinositol 3-kinase and nuclear factor κB signaling pathways in human tenocytes. J Biol Chem. 2012 Nov 2;287(45):38050-63. doi: 10.1074/jbc.M112.377028. Epub 2012 Aug 30. PubMed PMID: 22936809; PubMed Central PMCID: PMC3488075.
2: Wu PH, Lin SK, Lee BS, Kok SH, Wang JH, Hou KL, Yang H, Lai EH, Wang JS, Hong CY. Epigallocatechin-3-gallate diminishes cytokine-stimulated Cyr61 expression in human osteoblastic cells: a therapeutic potential for arthritis. Rheumatology (Oxford). 2012 Nov;51(11):1953-65. doi: 10.1093/rheumatology/kes174. Epub 2012 Jul 28. PubMed PMID: 22843790.
3: Jang ER, Kim YJ, Myung SC, Kim W, Lee CS. Different effect of protein kinase B/Akt and extracellular signal-regulated kinase inhibition on trichostatin A-induced apoptosis in epithelial ovarian carcinoma cell lines. Mol Cell Biochem. 2011 Jul;353(1-2):1-11. doi: 10.1007/s11010-011-0768-7. Epub 2011 Mar 6. PubMed PMID: 21380726.
4: Krech T, Thiede M, Hilgenberg E, Schäfer R, Jürchott K. Characterization of AKT independent effects of the synthetic AKT inhibitors SH-5 and SH-6 using an integrated approach combining transcriptomic profiling and signaling pathway perturbations. BMC Cancer. 2010 Jun 14;10:287. doi: 10.1186/1471-2407-10-287. PubMed PMID: 20546605; PubMed Central PMCID: PMC2895615.
5: Slomiany BL, Slomiany A. Constitutive nitric oxide synthase-mediated caspase-3 S-nitrosylation in ghrelin protection against Porphyromonas gingivalis-induced salivary gland acinar cell apoptosis. Inflammopharmacology. 2010 Jun;18(3):119-25. doi: 10.1007/s10787-010-0035-7. Epub 2010 Feb 13. PubMed PMID: 20155328.
6: Gessi S, Sacchetto V, Fogli E, Merighi S, Varani K, Baraldi PG, Tabrizi MA, Leung E, Maclennan S, Borea PA. Modulation of metalloproteinase-9 in U87MG glioblastoma cells by A3 adenosine receptors. Biochem Pharmacol. 2010 May 15;79(10):1483-95. doi: 10.1016/j.bcp.2010.01.009. Epub 2010 Jan 21. PubMed PMID: 20096265.
7: Sethi G, Ahn KS, Sung B, Kunnumakkara AB, Chaturvedi MM, Aggarwal BB. SH-5, an AKT inhibitor potentiates apoptosis and inhibits invasion through the suppression of anti-apoptotic, proliferative and metastatic gene products regulated by IkappaBalpha kinase activation. Biochem Pharmacol. 2008 Dec 1;76(11):1404-16. doi: 10.1016/j.bcp.2008.05.023. Epub 2008 Jul 5. PubMed PMID: 18606397.
8: Williams R, Baker AF, Ihle NT, Winkler AR, Kirkpatrick L, Powis G. The skin and hair as surrogate tissues for measuring the target effect of inhibitors of phosphoinositide-3-kinase signaling. Cancer Chemother Pharmacol. 2006 Oct;58(4):444-50. Epub 2006 Feb 17. PubMed PMID: 16485116; PubMed Central PMCID: PMC1486800.
9: Meuillet EJ, Ihle N, Baker AF, Gard JM, Stamper C, Williams R, Coon A, Mahadevan D, George BL, Kirkpatrick L, Powis G. In vivo molecular pharmacology and antitumor activity of the targeted Akt inhibitor PX-316. Oncol Res. 2004;14(10):513-27. PubMed PMID: 15559765.
10: He J, Cheung AP, Wang E, Fang K, Liu P. High-performance liquid chromatographic analysis for a non-chromophore-containing phosphatidyl inositol analog, 1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol, using indirect UV detection. J Chromatogr A. 2001 Apr 13;913(1-2):355-63. PubMed PMID: 11355833.

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